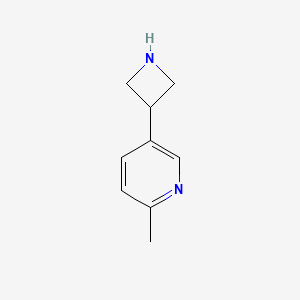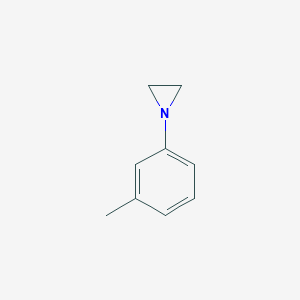
5,7-dihydro-4H-purin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydro-4H-purin-6-ol is a heterocyclic compound with the molecular formula C5H6N4O It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydro-4H-purin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanine with hydrazine, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydro-4H-purin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
5,7-Dihydro-4H-purin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-dihydro-4H-purin-6-ol involves its interaction with various molecular targets, such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. The specific pathways involved depend on the particular application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: Another purine derivative with similar structural features.
Guanine: A naturally occurring purine base found in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
5,7-Dihydro-4H-purin-6-ol is unique due to its specific structure and the potential for diverse chemical modifications. This allows for the exploration of various derivatives with different biological activities, making it a valuable compound in medicinal chemistry and biochemistry research.
Propiedades
Número CAS |
98325-50-9 |
|---|---|
Fórmula molecular |
C5H6N4O |
Peso molecular |
138.13 g/mol |
Nombre IUPAC |
1,4,5,7-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H6N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-4H,(H,6,7)(H,8,9,10) |
Clave InChI |
PQFINBOMEPVFCE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(N1)C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)






![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)


